2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]-N-(1-{2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}PROPAN-2-YL)ACETAMIDE
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Overview
Description
2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]-N-(1-{2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}PROPAN-2-YL)ACETAMIDE is a complex organic compound characterized by the presence of multiple bromine atoms and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]-N-(1-{2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}PROPAN-2-YL)ACETAMIDE typically involves multiple steps, starting with the bromination of naphthalene derivatives. The brominated naphthalene is then subjected to etherification reactions to introduce the oxy groups. Subsequent acetylation and amidation steps are carried out to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]-N-(1-{2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}PROPAN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of de-brominated or reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions include various substituted naphthyl derivatives, quinones, and reduced forms of the original compound .
Scientific Research Applications
2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]-N-(1-{2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}PROPAN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]-N-(1-{2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of bromine atoms and naphthyl groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,6-dibromo-2-naphthyl)oxy]-N’-(3,7-dimethyl-2,6-octadienylidene)acetohydrazide
- methyl [(1,6-dibromo-2-naphthyl)oxy]acetate
- 2-{2-[(1,6-dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride
Uniqueness
Compared to similar compounds, 2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]-N-(1-{2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}PROPAN-2-YL)ACETAMIDE stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research .
Properties
Molecular Formula |
C27H22Br4N2O4 |
---|---|
Molecular Weight |
758.1 g/mol |
IUPAC Name |
2-(1,6-dibromonaphthalen-2-yl)oxy-N-[2-[[2-(1,6-dibromonaphthalen-2-yl)oxyacetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C27H22Br4N2O4/c1-15(33-25(35)14-37-23-9-3-17-11-19(29)5-7-21(17)27(23)31)12-32-24(34)13-36-22-8-2-16-10-18(28)4-6-20(16)26(22)30/h2-11,15H,12-14H2,1H3,(H,32,34)(H,33,35) |
InChI Key |
CTPVMKKMDXKQPQ-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)COC1=C(C2=C(C=C1)C=C(C=C2)Br)Br)NC(=O)COC3=C(C4=C(C=C3)C=C(C=C4)Br)Br |
Canonical SMILES |
CC(CNC(=O)COC1=C(C2=C(C=C1)C=C(C=C2)Br)Br)NC(=O)COC3=C(C4=C(C=C3)C=C(C=C4)Br)Br |
Origin of Product |
United States |
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